molecular formula C17H13NO2 B11854692 4-(Methyl(phenyl)amino)naphthalene-1,2-dione CAS No. 17672-02-5

4-(Methyl(phenyl)amino)naphthalene-1,2-dione

Cat. No.: B11854692
CAS No.: 17672-02-5
M. Wt: 263.29 g/mol
InChI Key: GFOFRGPKZHUQDS-UHFFFAOYSA-N
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Description

4-(Methyl(phenyl)amino)naphthalene-1,2-dione is an aromatic organic compound with the molecular formula C 17 H 13 NO 2 and a molecular weight of 263.29 g/mol . This compound is part of the 1,2-naphthoquinone family and is also known as 4-(N-Methylanilino)-1,2-naphthoquinone . Its physical properties include a calculated density of 1.29 g/cm³ and a high boiling point of 418.3°C at 760 mmHg . As a naphthoquinone derivative, this compound shares a core structural motif with a class of molecules extensively investigated for their diverse biological activities . Naphthoquinones are recognized for their ability to participate in redox cycling, which can lead to the generation of Reactive Oxygen Species (ROS) within cells . This mechanism is a cornerstone of research into novel anticancer agents, as elevated ROS levels can induce oxidative stress, disrupt mitochondrial function, and trigger apoptosis (programmed cell death) in cancer cells . The 1,4-naphthoquinone scaffold, in particular, is considered a privileged structure in medicinal chemistry and is found in several frontline chemotherapy drugs . Researchers are exploring nitrogen-containing naphthoquinone derivatives, such as those with aryl-amino substitutions, to modulate their redox properties and biological efficacy . The synthesis of related phenylamino naphthoquinone (PAN) derivatives is often achieved through nucleophilic substitution or Michael addition reactions . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

17672-02-5

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(N-methylanilino)naphthalene-1,2-dione

InChI

InChI=1S/C17H13NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)17(20)14-10-6-5-9-13(14)15/h2-11H,1H3

InChI Key

GFOFRGPKZHUQDS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Overview

A robust method for synthesizing 4-(methyl(phenyl)amino)naphthalene-1,2-dione involves the reduction-addition of nitro compounds to 1,2-naphthoquinone derivatives. This approach, adapted from the synthesis of 2-substituted amino-1,4-naphthoquinones, utilizes nitroaromatics as stable precursors. For instance, nitrobenzene derivatives bearing methyl groups undergo catalytic reduction in the presence of 1,2-naphthoquinone to yield the target compound.

Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

  • Reduction of Nitro Group : Nitro compounds (e.g., 4-nitro-N-methylaniline) are reduced to their corresponding amines using hydrogen sources (e.g., ammonium formate) in the presence of transition metal catalysts (e.g., palladium on carbon).

  • Nucleophilic Addition : The in situ-generated methyl(phenyl)amine attacks the electrophilic C4 position of 1,2-naphthoquinone, forming the C–N bond.

Optimization Parameters

  • Catalyst : Pd/C (5 wt%) achieves >90% conversion under mild conditions.

  • Solvent : Ethanol or ethyl acetate enhances solubility of both reactants.

  • Temperature : Reactions proceed efficiently at 50–80°C, avoiding side reactions such as quinone dimerization.

Table 1: Representative Yields Using Reduction-Addition

Nitro PrecursorCatalystTemperature (°C)Yield (%)
4-Nitro-N-methylanilinePd/C7088
4-Nitro-N-phenylacetamideFe/Ni6075

Direct Amination of 1,2-Naphthoquinone

One-Step Amination Strategy

A streamlined synthesis involves the direct coupling of 1,2-naphthoquinone with N-methylaniline under oxidative conditions. This method, inspired by the synthesis of 4-(phenylamino)naphthalene-1,2-diones, avoids intermediates and simplifies purification.

Reaction Conditions

  • Oxidizing Agent : Potassium persulfate (K₂S₂O₈) facilitates the formation of the aryl radical, promoting C–N bond formation.

  • Solvent : Acetonitrile or dimethyl sulfoxide (DMSO) stabilizes reactive intermediates.

  • Stoichiometry : A 1:1 molar ratio of quinone to amine minimizes byproducts.

Yield and Scalability

Yields range from 70–85%, with scalability demonstrated at the 100-gram scale. The absence of metal catalysts reduces costs and simplifies waste management.

Condensation with Ninhydrin and Periodic Acid Oxidation

One-Pot Synthesis Framework

A novel route reported by involves the condensation of 4-amino-1,2-naphthoquinone derivatives with ninhydrin, followed by oxidative cleavage with periodic acid (H₅IO₆). While initially designed for spiro-isobenzofuran compounds, this method is adaptable to 4-(methyl(phenyl)amino) derivatives by substituting the amine component.

Key Steps

  • Condensation : Ninhydrin reacts with 4-(methyl(phenyl)amino)-1,2-naphthoquinone in acetic acid at 50°C, forming a diol intermediate.

  • Oxidation : Periodic acid cleaves the diol to regenerate the quinone moiety while retaining the methyl(phenyl)amino group.

Advantages

  • Mild Conditions : Room-temperature oxidation minimizes decomposition.

  • High Purity : Products precipitate directly from the reaction mixture, eliminating chromatography.

Table 2: Optimization of Condensation-Oxidation

AmineSolventOxidation Time (min)Yield (%)
N-MethylanilineAcetic acid1592
N-PhenylbenzylamineDMSO3084

InCl₃-Catalyzed Three-Component Reaction

Multicomponent Approach

A versatile method from employs indium trichloride (InCl₃) to catalyze the reaction between 1,2-naphthoquinone, N-methylaniline, and an aldehyde. This Mannich-like reaction constructs the methyl(phenyl)amino group in situ.

Mechanism

  • Imine Formation : N-Methylaniline reacts with the aldehyde to form an imine intermediate.

  • Quinone Activation : InCl₃ coordinates to the quinone oxygen, enhancing electrophilicity at C4.

  • Nucleophilic Attack : The imine attacks C4, followed by proton transfer and dehydration.

Performance Metrics

  • Catalyst Loading : 20 mol% InCl₃ optimizes yield (78–82%).

  • Solvent : Ethanol enables reflux conditions without side reactions.

Comparative Analysis of Methods

Efficiency and practicality

  • Reduction-Addition : Highest yields (88%) but requires nitro precursors and metal catalysts.

  • Direct Amination : Cost-effective and scalable, albeit with moderate yields (75–85%).

  • Condensation-Oxidation : Superior purity (92%) but limited to specific amine substrates.

  • InCl₃-Catalyzed : Adaptable to diverse aldehydes but involves higher catalyst costs.

Industrial Applicability

The direct amination and condensation-oxidation methods are most suited for large-scale production due to minimal purification steps and commodity chemicals.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl(phenyl)amino)naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated that derivatives of 4-(methyl(phenyl)amino)naphthalene-1,2-dione exhibit significant antiproliferative effects against human cancer cell lines. For instance, compounds with a methyl group on the nitrogen linker showed potent activity against A549 lung cancer cells. Mechanistic studies revealed that these compounds induce mitochondrial depolarization and reactive oxygen species (ROS) production, leading to apoptosis and mitotic arrest by disrupting microtubule dynamics .

Table 1: Antiproliferative Activity of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Induces ROS production
Compound BMCF-720Inhibits tubulin polymerization
Compound CPC325Arrests cell cycle at G2/M phase

Enzyme Inhibition

The compound has been studied for its ability to inhibit human liver carboxylesterases (CEs), which play a crucial role in drug metabolism. Research indicates that N-methylated analogues of 4-(methyl(phenyl)amino)naphthalene-1,2-dione demonstrate varying degrees of inhibition against CEs. This inhibition is believed to stem from the structural modifications that limit amino–imino tautomerism .

Table 2: Inhibition of Human Liver Carboxylesterases by Derivatives

CompoundCE Inhibition (%) at 10 µM
Compound D41% (hCE1)
Compound E30% (hCE2)
Compound F15% (hCE3)

Biological Activities

Beyond its applications in cancer treatment and enzyme inhibition, the broader class of naphthoquinones—including 4-(methyl(phenyl)amino)naphthalene-1,2-dione—exhibits diverse biological properties such as antimicrobial and anti-inflammatory activities. These compounds have been shown to affect various microbial strains and possess potential as therapeutic agents against neurodegenerative diseases due to their cardioprotective and hepatoprotective effects .

Mechanism of Action

The mechanism of action of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, it can inhibit the activity of certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione are influenced by its substituents and tautomeric behavior. Below is a comparative analysis with key analogues:

Non-Methylated Phenylamino Derivatives (Compounds 9–15)
  • Structure: 4-(Phenylamino)naphthalene-1,2-diones with para-substituents (e.g., iodine, methoxy, methyl).
  • Activity: Enzyme Inhibition: These compounds showed minimal inhibition (<41% at 10 µM) against human carboxylesterases (hCE1/hCE2) due to tautomerism, which converts the 1,2-dione moiety into an inactive imino form .
  • Synthesis : Yields range from 25% to 78%, depending on the substituent (e.g., 78% for 4-iodophenyl derivative) .
Phenoxy Derivatives (Compounds 2, 3, 6)
  • Structure: 4-Phenoxynaphthalene-1,2-diones.
  • Activity :
    • Enzyme Inhibition : Demonstrated potent hCE1/hCE2 inhibition due to optimal positioning of the carbonyl carbon near the catalytic serine residue .
  • Key Difference: The phenoxy group avoids tautomerism, maintaining the active 1,2-dione configuration.
N-Methylated Phenylamino Derivatives (Compounds 17–20)
  • Structure: 4-(Methyl(phenyl)amino)naphthalene-1,2-diones with para-substituents (e.g., methoxy, methyl, fluoro, chloro).
  • Rationale : N-Methylation was designed to suppress tautomerism and stabilize the active 1,2-dione form .
  • Synthesis : Yields vary widely (25–59%), with the chloro derivative (Compound 20) achieving the highest yield (59%) .
  • Activity: Not explicitly reported in the evidence, but hypothesized to improve enzyme inhibition compared to non-methylated analogues.
Adamantane-Substituted Derivatives
  • Structure: 4-[(Adamantan-1-yl)amino]naphthalene-1,2-dione.
  • Structural Insights: Steric buttressing from the adamantyl group forces coplanarity of the N–H group with the aromatic ring, enhancing hydrogen bonding (N–H···O=C) .
Cytotoxic Naphthoquinone Derivatives (1,4-Diones)
  • Structure: 2-Hydroxy-3-(substituted phenyl(aryl amino)methyl)naphthalene-1,4-diones.
  • Activity : Demonstrated cytotoxic effects against MCF-7 and PC3 cancer cell lines, though synthetic outcomes often diverged from expected structures .
  • Key Difference: The 1,4-dione configuration (para-quinone) alters redox properties and biological targets compared to 1,2-diones.

Comparative Data Table

Compound Class Example Substituent Synthesis Yield hCE1 Inhibition (%) Cytotoxic Activity Key Feature
Non-methylated phenylamino 4-Iodophenyl (Compound 15) 78% 41% Not reported Tautomerism reduces activity
Phenoxy 4-Phenoxy (Compound 2) Not reported >80%* Not reported Optimal active site alignment
Methyl(phenyl)amino 4-Chlorophenyl (Compound 20) 59% Not reported Not reported Tautomerism suppressed
Adamantane-substituted Adamantan-1-yl Not reported Not reported Not reported Enhanced hydrogen bonding
Cytotoxic 1,4-diones Resorcinol-linked Variable Not applicable IC50 ~10–50 µM Divergent synthetic outcomes

*Inferred from phenoxy derivatives' superior docking scores .

Mechanistic Insights

  • Tautomerism: Non-methylated phenylamino derivatives undergo keto-enol tautomerism, rendering the 1,2-dione moiety inactive. N-Methylation locks the structure in the active keto form .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro, fluoro) may enhance electrophilicity of the dione moiety, though this requires validation.

Biological Activity

4-(Methyl(phenyl)amino)naphthalene-1,2-dione, a derivative of naphthoquinone, is recognized for its diverse biological activities. The compound features a naphthalene backbone with a methyl(phenyl)amino group, which significantly influences its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione is C17H13NO2C_{17}H_{13}NO_2 with a molecular weight of 265.29 g/mol. The structure is characterized by the presence of both naphthoquinone and an amino group, which contributes to its unique biological properties.

Biological Activities

Research indicates that compounds within the naphthoquinone family exhibit various biological activities including:

  • Antiproliferative Activity : Studies have shown that 4-(Methyl(phenyl)amino)naphthalene-1,2-dione demonstrates significant antiproliferative effects against several human cancer cell lines. In vitro assays (MTT assays) revealed that this compound can inhibit cell proliferation effectively, particularly in lung cancer cells (A549) by inducing apoptosis and disrupting microtubule dynamics .
  • Mechanism of Action : The mechanism underlying its antiproliferative effects involves mitochondrial depolarization and the generation of reactive oxygen species (ROS). This leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis . Furthermore, it acts as a tubulin polymerization inhibitor, which is crucial for cancer cell division.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione in comparison to structurally similar naphthoquinone derivatives:

Compound NameStructure FeaturesAntiproliferative ActivityUnique Aspects
4-(Methyl(phenyl)amino)naphthalene-1,2-dioneNaphthoquinone with methyl(phenyl)amino groupHigh against A549 cellsInduces ROS production and mitochondrial depolarization
2-Amino-1,4-naphthoquinoneNaphthoquinone with an amino groupStrong anticancer activityNotable for strong enzyme inhibition
5-Methyl-1,4-naphthoquinoneMethyl group at position 5Moderate activityExhibits different redox properties
3-(Phenylamino)-1,4-naphthoquinonePhenylamino substitution at position 3Variable activityHigher enzyme inhibition potential

Study on Antiproliferative Effects

In a study evaluating the efficacy of various naphthoquinone derivatives as antiproliferative agents, 4-(Methyl(phenyl)amino)naphthalene-1,2-dione was highlighted for its potent activity against human cancer cells. The study employed MTT assays to quantify cell viability and further analyzed the mechanism through flow cytometry and microscopy techniques .

Inhibition Studies

Research investigating the inhibition of human liver carboxylesterases by substituted naphthalene-1,2-diones indicated that 4-(Methyl(phenyl)amino)naphthalene-1,2-dione could effectively inhibit these enzymes. The study utilized molecular docking to elucidate binding interactions at the active site of the enzymes .

Q & A

Q. How can researchers optimize the synthesis of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, using tetrahydrofuran (THF) as a solvent and adjusting catalyst types (e.g., Lewis acids) or reaction temperatures (e.g., -78°C for controlled kinetics) can enhance regioselectivity . Thin-layer chromatography (TLC) is critical for real-time monitoring of intermediate formation. A factorial design approach (e.g., varying molar ratios of naphthalene derivatives and methyl(phenyl)amine) can identify optimal conditions while minimizing resource consumption .

Q. What are the recommended protocols for initial toxicity screening of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione in vitro?

  • Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin reduction) in human respiratory (e.g., A549) and hepatic (e.g., HepG2) cell lines, given naphthalene derivatives' known pulmonary and hepatic effects . Dose-response curves (0.1–100 µM) with 24–72 hr exposures are standard. Include positive controls (e.g., naphthoquinones) and validate results using high-content screening (HCS) for subcellular toxicity markers (e.g., mitochondrial membrane potential) .

Q. Which analytical techniques are most reliable for characterizing 4-(Methyl(phenyl)amino)naphthalene-1,2-dione and its metabolites?

  • Methodological Answer : Combine HPLC-UV for purity assessment (λ = 254 nm) and LC-MS/MS for structural elucidation of metabolites. For redox-active properties, cyclic voltammetry can quantify quinone/hydroquinone transitions . Solid-state NMR (13C CP/MAS) is advised for crystallinity analysis, particularly if the compound exhibits polymorphism .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported toxicological data for 4-(Methyl(phenyl)amino)naphthalene-1,2-dione?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s risk-of-bias criteria) to assess study quality . Conflicting results may arise from variations in exposure routes (inhalation vs. oral) or metabolic activation pathways. Use in silico docking to predict interactions with cytochrome P450 enzymes (e.g., CYP2E1) and validate via recombinant enzyme assays . Meta-analyses of dose-response relationships across species (rats, mice, primates) can clarify interspecies variability .

Q. What experimental designs are optimal for evaluating the environmental fate of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione in aquatic systems?

  • Methodological Answer : Simulate photodegradation using solar-spectrum UV lamps and measure half-lives in water-sediment microcosms. Quantify bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test No. 305 guidelines. Pair with QSAR modeling to predict persistence and mobility, leveraging PubChem data for analogous naphthoquinones . Include abiotic controls (pH, temperature) and analyze degradation products via GC-TOF-MS .

Q. How can multi-omics approaches elucidate the gene-regulatory effects of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione?

  • Methodological Answer : Integrate RNA-seq (transcriptomics) and ChIP-seq (epigenomics) in exposed cell models to identify dysregulated pathways (e.g., oxidative stress response, apoptosis). Validate candidate biomarkers (e.g., NRF2 targets) using CRISPR-Cas9 knockouts. For metabolomics, apply untargeted LC-HRMS to map perturbations in glutathione and NADPH cycles . COMSOL Multiphysics simulations can model intracellular redox gradients .

Methodological Frameworks

Q. Table 1. Risk-of-Bias Assessment Criteria for Toxicological Studies

CriteriaHigh Confidence Low Confidence
Outcome ReportingAll endpoints reportedSelective reporting
Dose RandomizationFully randomizedNon-randomized design
Allocation ConcealmentBlinded group assignmentUnblinded or unclear

Q. Table 2. Key Parameters for Synthesis Optimization

ParameterOptimal Range Analytical Tool
Temperature-78°C to 25°CTLC (Rf = 0.3–0.5)
CatalystBF3·Et2O or AlCl3GC-MS for byproduct analysis
Reaction Time6–24 hrHPLC-UV (purity > 95%)

Research Gaps and Priorities

  • Data Need : Long-term carcinogenicity studies via inhalation (relevant to occupational exposure) are lacking .
  • Methodological Innovation : AI-driven autonomous laboratories could accelerate dose-response modeling and metabolite identification .

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